

Eragidomide in Preclinical AML Models: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Eragidomide**

Cat. No.: **B606532**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical performance of **eragidomide** (formerly CC-90009), a novel GSPT1 degrader, against standard of care therapies for Acute Myeloid Leukemia (AML). The data presented is derived from various preclinical studies utilizing in vitro and in vivo models, including patient-derived xenografts (PDX).

Executive Summary

Eragidomide, a first-in-class Cereblon E3 Ligase Modulator (CELMoD), has demonstrated potent anti-leukemic activity in preclinical AML models. Its mechanism of action, the targeted degradation of the translation termination factor GSPT1, leads to apoptosis in AML blasts and has shown efficacy against leukemia stem cells (LSCs). Standard of care for AML typically involves induction chemotherapy with a "7+3" regimen of cytarabine and an anthracycline, or for older, unfit patients, a combination of a hypomethylating agent like azacitidine with the BCL-2 inhibitor venetoclax. Preclinical data for these standard therapies provide a benchmark for evaluating the potential of novel agents like **eragidomide**. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to offer a comparative perspective.

Data Presentation

The following tables summarize key quantitative data from preclinical studies of **eragidomide** and standard of care regimens in AML models. It is important to note that these data are from

separate studies and may not be directly comparable due to variations in experimental models and methodologies.

Table 1: Preclinical Efficacy of **Eragidomide** in AML Models

Metric	Model System	Treatment	Result	Citation
GSPT1 Degradation	23 Primary AML Patient Samples (in vitro)	100 nM CC-90009 for 24 hours	>70% GSPT1 reduction in 9 samples; 50-70% in 8 samples; <50% in 6 samples	[1]
Leukemic Engraftment	35 Primary AML Patient Samples (PDX models)	CC-90009 (dose not specified) for 4 weeks	Rapid GSPT1 degradation in most xenografts within 24 hours	[1]
Cell Viability	9 Primary AML Patient Samples (PharmaFlow assay)	CC-90009	Rapid and efficient decrease in viable leukemic cells in 8 of 9 samples within 48-96 hours	[2]
Animal Survival	IDH2 R140Q PDX Model (AM7577)	CC-90009 in combination with Enasidenib	Significantly prolonged animal survival compared to either agent alone (P < 0.0001)	[3]

Table 2: Preclinical Efficacy of Standard of Care (Venetoclax + Azacitidine) in AML Models

Metric	Model System	Treatment	Result	Citation
Leukemia Burden & Survival	Primary CD34+ AML PDX Model	Venetoclax (30 mg/kg), Chidamide (7.5 mg/kg), Azacitidine (2 mg/kg) every 3 days for 12 days	Triple therapy intensively reduced leukemia burden and improved prognosis	[4]
Tumor Growth & Survival	SKM-1 and MV4-11 Xenograft Models	Venetoclax (daily for 14 days) + 5-Azacitidine (once per week for 3 weeks)	Combinatorial antitumor activity in vivo	
Survival	KMT2A-rearranged infant ALL xenografts	Azacitidine (2.5 mg/kg daily for 5 days) + Venetoclax (100 mg/kg daily for 21 days)	Significant in vivo survival advantage with the combination	
Leukemia Progression & Survival	AML PDX Models	Magrolimab + Venetoclax- Azacitidine	Magrolimab reduced leukemia burden, delayed progression, and significantly extended survival. Venetoclax- azacitidine alone had minimal impact in these models.	

Table 3: Preclinical Efficacy of Standard of Care (7+3 Chemotherapy) in AML Models

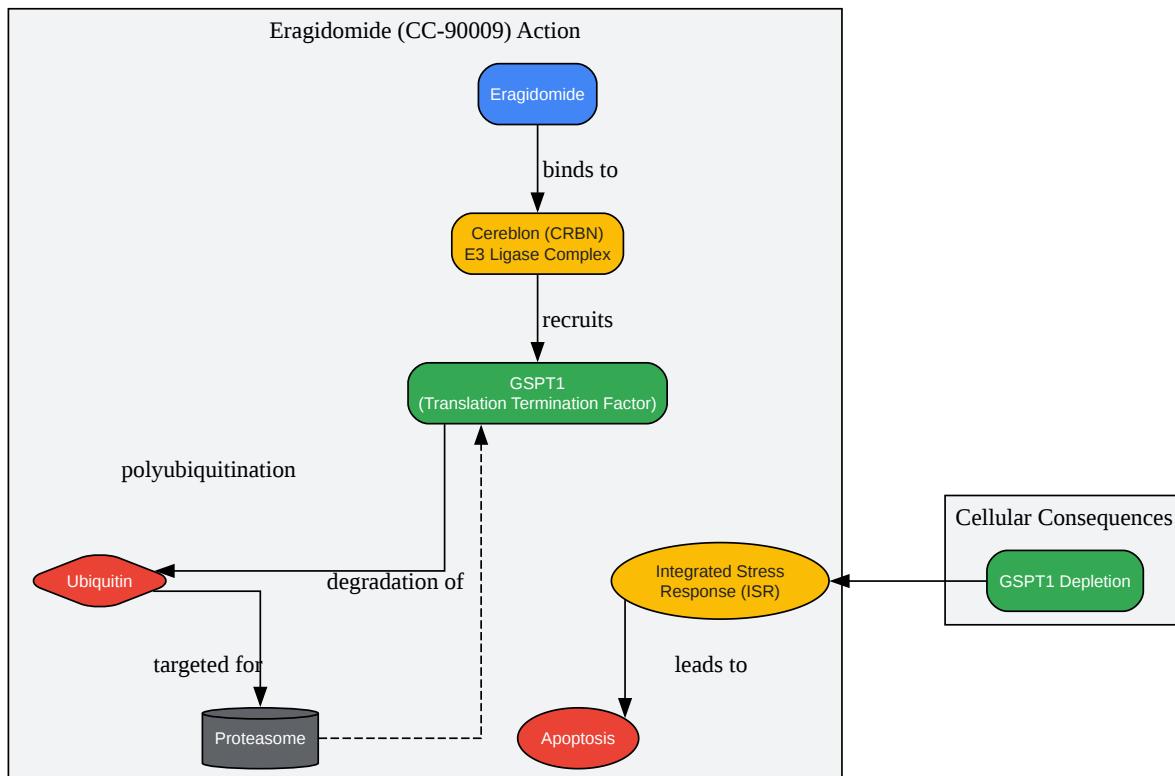
Metric	Model System	Treatment	Result	Citation
Survival Benefit	Murine AML models (AML1-ETO9a + NrasG12D)	Cytarabine (100 mg/kg/day for 5 days) + Doxorubicin (1 mg/kg on day 1)	Median survival benefit of 7 days (P < 0.0001)	

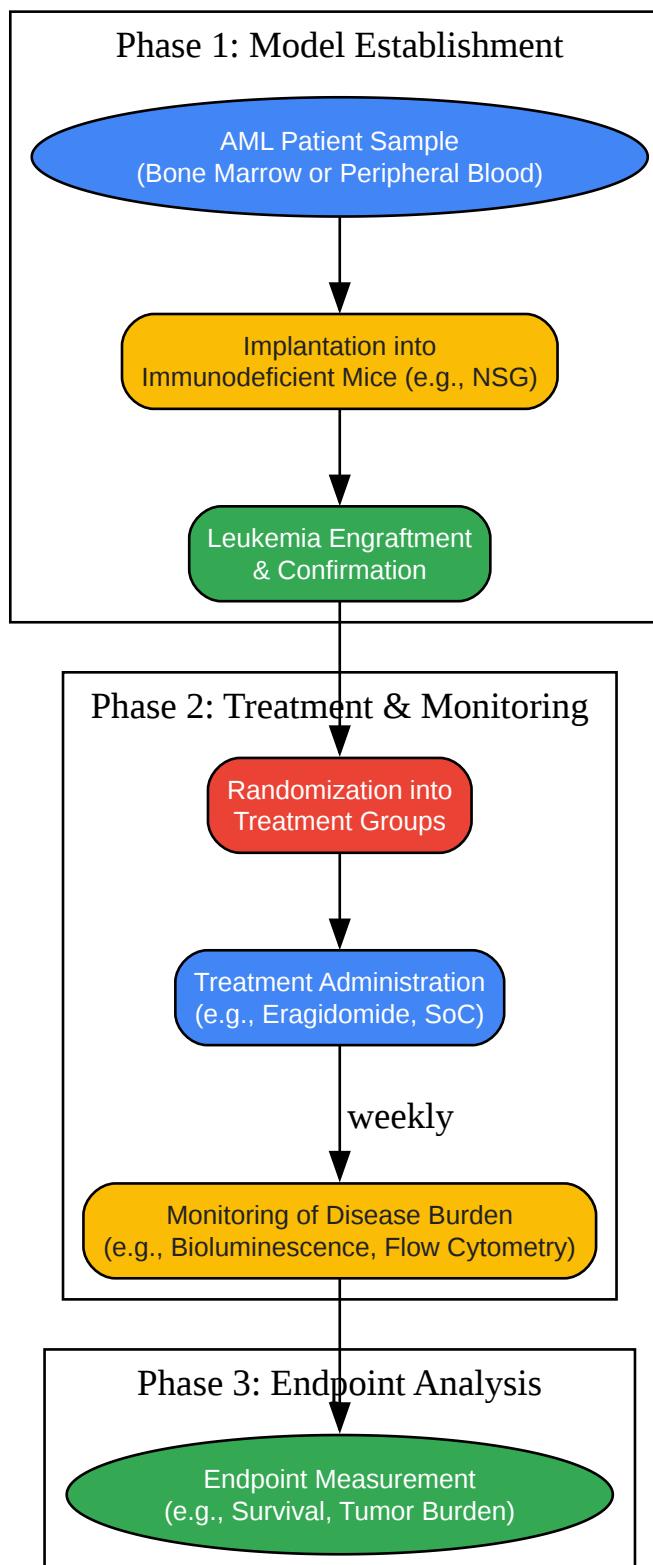
Experimental Protocols

Ergidomide (CC-90009) Studies:

- In Vitro GSPT1 Degradation: Primary AML patient cells were treated with 100 nM CC-90009 for 24 hours. GSPT1 protein levels were subsequently measured to determine the extent of degradation.
- Patient-Derived Xenograft (PDX) Models: Primary AML samples were xenografted into NOD.SCID mice. Following engraftment, mice were treated with CC-90009 for a 4-week period to assess in vivo efficacy. The specific dosage and administration schedule in the primary in vivo study were not detailed in the provided abstract.
- Combination Studies: In a PDX model with an IDH2 R140Q mutation (AM7577), the combination of CC-90009 with the IDH2 inhibitor enasidenib was evaluated for its effect on animal survival.

Standard of Care (Venetoclax + Azacitidine) Studies:


- PDX Model with Triple Combination: A primary CD34+ AML PDX model was used. Mice were treated with venetoclax (30 mg/kg, oral gavage), chidamide (7.5 mg/kg, oral gavage), and azacitidine (2 mg/kg, intraperitoneal injection) every 3 days for 12 consecutive days.
- Cell Line-Derived Xenograft Models: SKM-1 and MV4-11 AML cell lines were used to generate xenografts in mice. Treatment consisted of 5-azacitidine administered once per week for 3 weeks and venetoclax administered daily for 14 days.
- Infant ALL Xenograft Model: KMT2A-rearranged infant acute lymphoblastic leukemia cells were xenografted into mice. Treatment regimens included azacitidine (2.5 mg/kg once daily


for five days) and venetoclax (100 mg/kg once daily for 21 days), both as single agents and in combination.

Standard of Care (7+3 Chemotherapy) Study:

- Murine AML Model: A genetically engineered mouse model of AML (expressing AML1-ETO9a and NrasG12D) was utilized. The treatment regimen was designed to mimic human induction therapy, consisting of cytarabine (100 mg/kg per day for 5 days) and doxorubicin (1 mg/kg on day 1).

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Eragidomide in Preclinical AML Models: A Comparative Analysis Against Standard of Care]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606532#eragidomide-versus-standard-of-care-in-aml-preclinical-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com